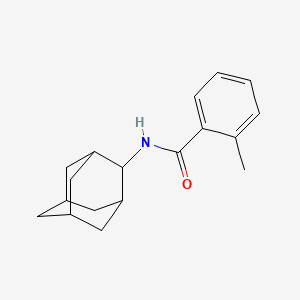

N-(2-adamantyl)-2-methylbenzamide

Description

N-(2-Adamantyl)-2-methylbenzamide is a benzamide derivative featuring a bulky adamantyl substituent.

Properties

IUPAC Name |

N-(2-adamantyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-11-4-2-3-5-16(11)18(20)19-17-14-7-12-6-13(9-14)10-15(17)8-12/h2-5,12-15,17H,6-10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFPAMYNKHVQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2C3CC4CC(C3)CC2C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-adamantyl)-2-methylbenzamide typically involves the adamantylation of the corresponding aromatic substrate. This can be achieved using 1- or 2-haloadamantanes or 1- or 2-adamantanols in the presence of acidic catalysts, including Lewis superacids . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-adamantyl)-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The adamantane moiety can undergo substitution reactions, often facilitated by radical intermediates. Common reagents used in these reactions include oxidizing agents, reducing agents, and radical initiators. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-adamantyl)-2-methylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-2-methylbenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy . The compound may interact with various receptors and enzymes, modulating their activity and leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Directing Group Efficacy

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Substituent: Anthraquinone-derived N,O-bidentate directing group.

- Function : Facilitates metal-catalyzed C-H functionalization via chelation, enabling γ-C-H bond activation .

- Synthesis: Achieved 94% yield using 2-methylbenzoyl chloride and 1-aminoanthraquinone under nitrogen atmosphere .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Substituent : Hydroxy-dimethylethyl group.

- Function : Acts as an N,O-bidentate directing group, structurally validated via X-ray crystallography .

N,2-Dimethylbenzamide

- Substituent : Simple methyl group.

- Function : Lacks directing groups, serving as a baseline for benzamide reactivity .

However, its rigidity may enhance selectivity in certain reactions.

Physical and Spectral Properties

- Melting Points: Anthraquinone derivatives exhibit higher melting points due to planar aromatic systems, whereas adamantyl analogs may show lower melting points owing to reduced crystallinity.

- Spectroscopic Characterization : 1H/13C-NMR, IR, and GC-MS are standard for benzamide validation (), though adamantyl protons may exhibit distinct splitting patterns in NMR.

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.